

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Tropomodulin Genes

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Compound of Interest

Compound Name: *tropomodulin*

Cat. No.: *B1177574*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropomodulins (Tmods) are a family of actin-capping proteins crucial for regulating the length and stability of actin filaments by capping their pointed ends.^{[1][2]} In mammals, there are four isoforms (TMOD1, TMOD2, TMOD3, and TMOD4) with distinct tissue distributions and functions. TMOD1 is predominantly found in erythrocytes, lens fiber cells, neurons, and striated muscle. TMOD2 is primarily expressed in neuronal tissues. TMOD3 is nearly ubiquitous, while TMOD4 is specific to skeletal muscle.^[1] Dysregulation of **tropomodulin** function has been implicated in various pathological conditions, including cardiac and skeletal myopathies. The CRISPR/Cas9 system offers a powerful and precise tool for knocking out **tropomodulin** genes to study their roles in cellular processes and disease models.

These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of **tropomodulin** genes in mammalian cells, including experimental protocols, data presentation, and visualization of relevant pathways.

Data Presentation: Phenotypic Consequences of Tropomodulin Knockout

The functional loss of **tropomodulin** isoforms leads to a range of phenotypic changes. The following tables summarize quantitative data from studies on **tropomodulin** gene knockout models.

Table 1: Muscle Physiology in Tmod1 Knockout Mice

Parameter	Genotype	Value	Fold Change vs. Wild-Type	Reference
Isometric Force (EDL Muscle)	Tmod1 ^{+/+}	~250 mN	-	[3]
Tmod1 ^{-/-}	~200 mN	~0.8	[3]	
Isometric Stress (EDL Muscle)	Tmod1 ^{+/+}	~25 N/cm ²	-	[4]
Tmod1 ^{-/-}	~20 N/cm ²	~0.8	[4]	
Thin Filament Length (Embryonic Skeletal Muscle)	Tmod1 ^{+/+}	~1.2 μm	No significant change	[3]
Tmod1 ^{-/-}	~1.2 μm	No significant change	[3]	

Table 2: Cellular Phenotypes of **Tropomodulin** Knockdown/Knockout

Phenotype	Cell Type	Gene Targeted	Observation	Quantitative Change	Reference
Cell Proliferation	Liver Cancer Cells	TMOD3	Knockdown inhibits proliferation	Data not specified	[5]
Cell Invasion	Liver Cancer Cells	TMOD3	Knockdown inhibits invasion	Data not specified	[5]
Cell Migration	Liver Cancer Cells	TMOD3	Knockdown inhibits migration	Data not specified	[5]
Cell Migration	Glioblastoma Cells (U-118MG)	Crk/CrkL (downstream effectors)	Double knockdown completely blocked migration	100% reduction	[6]
Cell Migration	HeLa Cells	Calmodulin (CaM)	Downregulation inhibited 3D migration	Data not specified	[7]

Experimental Protocols

This section provides a detailed methodology for the CRISPR/Cas9-mediated knockout of a target **tropomodulin** gene in a mammalian cell line.

I. sgRNA Design and Cloning

- Target Site Selection:
 - Identify the target **tropomodulin** gene (e.g., TMOD1, TMOD2, TMOD3, TMOD4).
 - Select an early exon to target for knockout to maximize the probability of generating a loss-of-function mutation.

- Use online sgRNA design tools (e.g., CHOPCHOP, Synthego) to identify potential 20-nucleotide protospacer sequences immediately preceding a Protospacer Adjacent Motif (PAM) (e.g., NGG for *Streptococcus pyogenes* Cas9).
- Prioritize sgRNAs with high predicted on-target efficiency and low predicted off-target effects.

• Oligonucleotide Synthesis and Annealing:

- Synthesize two complementary oligonucleotides for each selected sgRNA sequence.
- Design the oligos to have appropriate overhangs for cloning into a BbsI-digested sgRNA expression vector (e.g., pX458).
- Anneal the complementary oligos by mixing them in a 1:1 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

• Cloning into sgRNA Expression Vector:

- Digest the sgRNA expression vector (containing Cas9) with the BbsI restriction enzyme.
- Ligate the annealed sgRNA oligonucleotides into the linearized vector.
- Transform the ligation product into competent *E. coli* and select for positive clones.
- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

II. Delivery of CRISPR/Cas9 Components into Mammalian Cells

- Cell Culture:
 - Culture the target mammalian cell line in the appropriate medium and conditions until they reach 70-80% confluence for transfection.
- Transfection:
 -

- Transfect the cells with the validated sgRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation.
- Include a negative control (e.g., a vector with a non-targeting sgRNA) and a positive control (e.g., a vector targeting a gene known to be efficiently knocked out in the cell line).
- If the vector contains a fluorescent reporter (e.g., GFP), transfection efficiency can be monitored by fluorescence microscopy.

III. Validation of Gene Knockout

- Genomic DNA Extraction and PCR Amplification:
 - After 48-72 hours post-transfection, harvest a population of cells and extract genomic DNA.
 - Design PCR primers to amplify the genomic region surrounding the sgRNA target site.
- Mismatch Cleavage Assay (T7E1 Assay):
 - Perform PCR on the genomic DNA from the transfected cells.
 - Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
 - Treat the re-annealed PCR products with T7 Endonuclease I (T7E1), which cleaves at mismatched DNA sites.
 - Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful editing.
- Sanger Sequencing:
 - For more detailed analysis, clone the PCR products into a TA vector and sequence individual clones to identify the specific insertions and deletions (indels) generated by the CRISPR/Cas9 system.
- Western Blot Analysis:

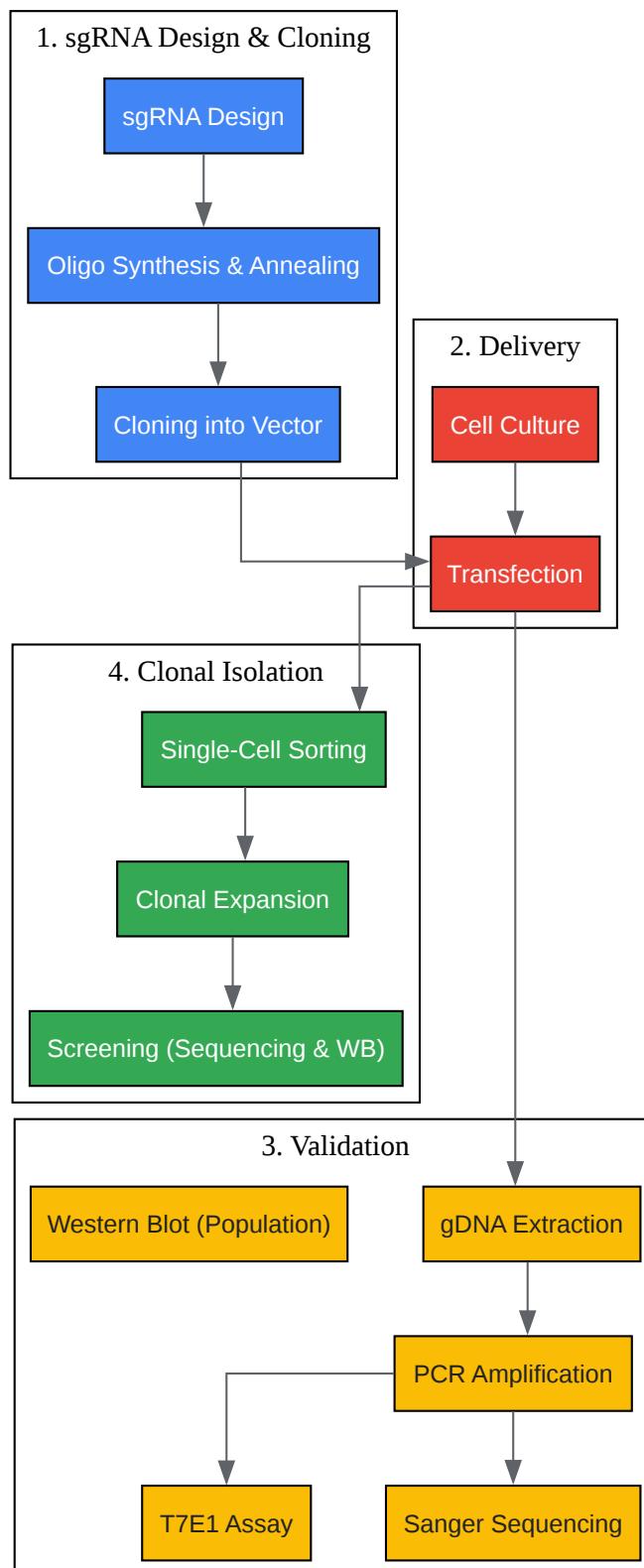
- To confirm the loss of protein expression, perform a Western blot on protein lysates from the knockout cell population or clonal lines using an antibody specific for the targeted **tropomodulin** isoform.

IV. Isolation of Clonal Knockout Cell Lines

- Single-Cell Sorting:
 - If the sgRNA-Cas9 vector contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate single, fluorescently-positive cells into individual wells of a 96-well plate.
 - Alternatively, perform serial dilution to seed single cells into 96-well plates.
- Clonal Expansion and Screening:
 - Expand the single-cell clones into larger populations.
 - Screen the individual clones for the desired knockout by genomic DNA sequencing and Western blot analysis to identify homozygous knockout clones.

Visualizations

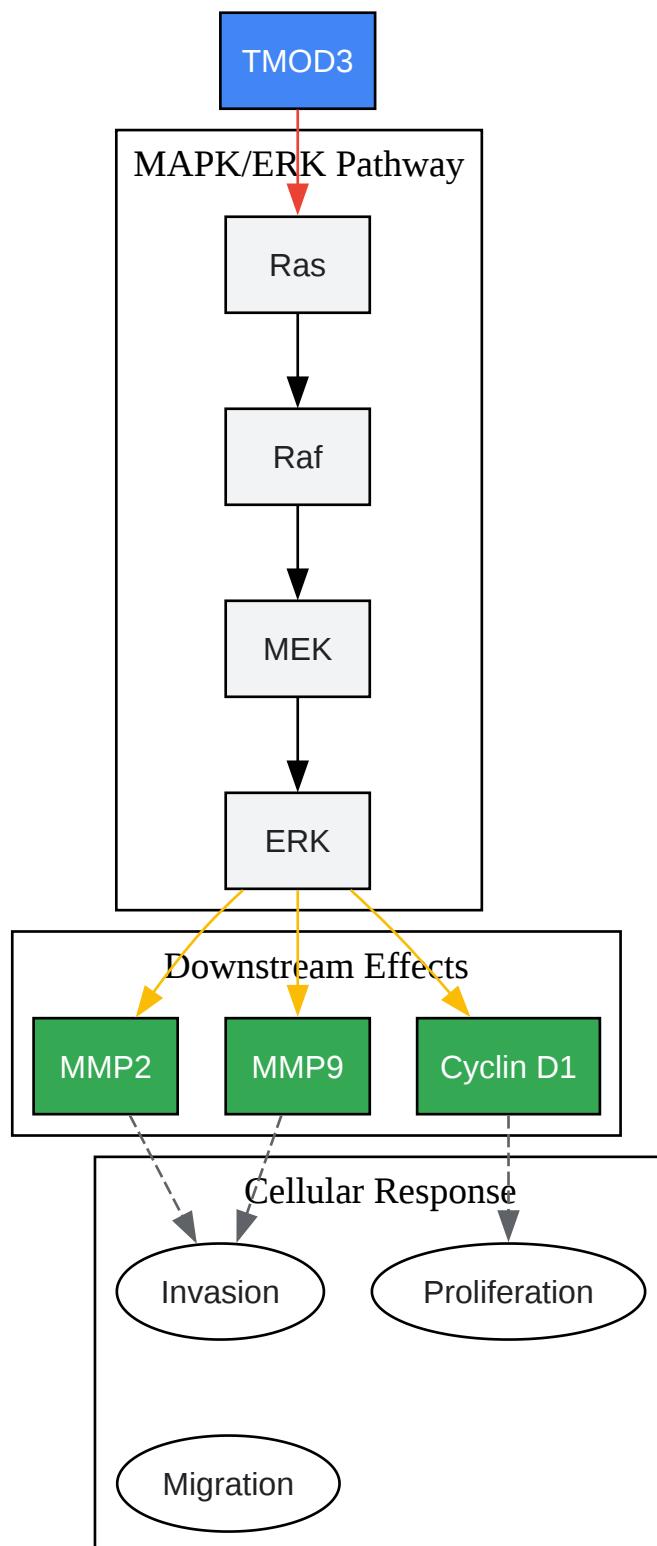
Experimental Workflow

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Caption: CRISPR/Cas9 knockout workflow for **tropomodulin** genes.

TMOD3 Signaling Pathway

It has been reported that **Tropomodulin 3** (TMOD3) can promote liver cancer progression by activating the MAPK/ERK signaling pathway.^[5] Overexpression of TMOD3 leads to the activation of this pathway and an increase in the levels of downstream targets such as MMP2, MMP9, and Cyclin D1, which are involved in cell proliferation, invasion, and migration.^[5]



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Caption: TMOD3-mediated activation of the MAPK/ERK signaling pathway.

Tropomodulin and Notch Signaling

Historically, a *Drosophila* Tmod homologue was mistakenly identified as being responsible for the sanpodo mutant phenotype, which is involved in the Notch signaling pathway. However, sanpodo was later correctly identified as a transmembrane protein that regulates Notch signaling, and the **tropomodulin** gene was renamed tmod. Therefore, there is no direct, established signaling link between **tropomodulin** and the Notch pathway.

Conclusion

The CRISPR/Cas9 system provides a robust platform for the targeted knockout of **tropomodulin** genes, enabling detailed investigation of their cellular functions. The protocols outlined above, in conjunction with the provided data and pathway diagrams, offer a comprehensive resource for researchers and drug development professionals to explore the roles of **tropomodulins** in health and disease. Careful experimental design and thorough validation are critical for obtaining reliable and interpretable results.

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